1-(Butan-2-YL)cyclopropan-1-amine
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Overview
Description
1-(Butan-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C₇H₁₅N It features a cyclopropane ring substituted with a butan-2-yl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes can produce cyclopropanes with high diastereoselectivity and enantioselectivity .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of large-scale catalytic processes. These methods typically employ metal catalysts such as rhodium or cobalt to facilitate the cyclopropanation reactions. The reaction conditions are optimized to achieve high yields and selectivity, making the process efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups such as amides.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce amides or other reduced derivatives.
Scientific Research Applications
1-(Butan-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring can participate in various chemical reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, used as a building block in organic synthesis.
Cyclopropylamine: A related compound with a primary amine group attached to the cyclopropane ring.
Cyclopropanecarboxylic acid: A cyclopropane derivative with a carboxylic acid functional group.
Uniqueness
1-(Butan-2-yl)cyclopropan-1-amine is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of substituents on cyclopropane reactivity and for developing new synthetic methodologies .
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1-butan-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-3-6(2)7(8)4-5-7/h6H,3-5,8H2,1-2H3 |
InChI Key |
XAWGOFHLLZAOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CC1)N |
Origin of Product |
United States |
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